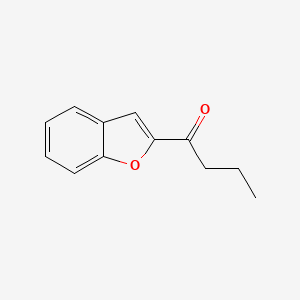

1-(Benzofuran-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXGPFAKAGINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234848 | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-50-2 | |

| Record name | 1-(2-Benzofuranyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Benzofuryl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-benzofuryl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-(Benzofuran-2-yl)butan-1-one

A Comprehensive Analysis of Structure, Synthesis, and Pharmacological Potential

Part 1: Executive Summary

1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2) represents a critical structural motif in medicinal chemistry, specifically within the class of 2-acylbenzofurans. While often utilized as an intermediate in the synthesis of complex anti-arrhythmic and antimicrobial agents, the compound itself possesses distinct physicochemical properties that make it a valuable scaffold for Structure-Activity Relationship (SAR) studies.

This guide provides a rigorous technical examination of the molecule, moving beyond basic identification to explore the mechanistic causality of its synthesis, its electronic behavior, and its potential as a pharmacophore in drug discovery.

Part 2: Chemical Identity & Structural Analysis[1][2]

The benzofuran core is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The attachment of a butyryl chain at the C-2 position significantly alters the lipophilicity and electronic distribution of the heteroaromatic system.

Nomenclature and Identification[2]

| Property | Specification |

| IUPAC Name | 1-(1-Benzofuran-2-yl)butan-1-one |

| Common Synonyms | 2-Butyrylbenzofuran; 1-(2-Benzofuryl)-1-butanone |

| CAS Number | 85614-50-2 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| SMILES | CCCC(=O)C1=CC2=C(O1)C=CC(=C2) |

| InChI Key | WHWXGPFAKAGINR-UHFFFAOYSA-N |

Electronic Structure & Reactivity

The molecule features a fused benzene and furan ring system.[1] The oxygen atom in the furan ring exerts a significant mesomeric (+M) effect.

-

The Carbonyl Group: The ketone at C-2 acts as an electron-withdrawing group (EWG), pulling density from the furan ring. This deactivates the ring towards further electrophilic substitution, making the synthesis self-limiting (preventing poly-acylation).

-

The Butyl Chain: Provides lipophilic bulk (hydrophobicity), facilitating interaction with hydrophobic pockets in target proteins (e.g., enzyme active sites or receptor ligand-binding domains).

Part 3: Synthetic Architecture

The synthesis of this compound is a classic study in regioselective Electrophilic Aromatic Substitution (EAS). Unlike indole, which typically undergoes substitution at C-3, benzofuran favors substitution at C-2 under Friedel-Crafts conditions.

Mechanistic Insight: The C-2 vs. C-3 Regioselectivity

Expertise Note: Why does acylation occur at C-2? In benzofuran, the lone pair on the oxygen atom stabilizes the intermediate carbocation (sigma complex) formed during electrophilic attack.

-

Attack at C-2: Forms a carbocation at C-3. This charge is stabilized by the adjacent oxygen atom (forming an oxonium ion) and does not disrupt the aromaticity of the fused benzene ring.

-

Attack at C-3: Forms a carbocation at C-2. While this is benzylic, the resonance contribution from the oxygen is less effective without disrupting the benzene ring's aromatic sextet.

-

Result: The transition state for C-2 attack is lower in energy, leading to high regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation

Objective: Synthesis of this compound via acylation.[1]

Reagents:

-

Butyryl Chloride (1.2 eq)

-

Stannic Chloride (

) or Aluminum Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Workflow:

-

Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve Benzofuran (11.8 g, 100 mmol) in anhydrous DCM (100 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add

(1.2 eq) dropwise over 20 minutes. Note: -

Acylation: Add Butyryl Chloride (1.2 eq) dropwise, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quenching: Pour the reaction mixture slowly into ice-water/HCl (1M) to hydrolyze the Lewis acid complex.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

and brine. -

Purification: Dry over

, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization of Synthesis Pathway

Figure 1: Friedel-Crafts acylation pathway showing the conversion of benzofuran to the target ketone.

Part 4: Physicochemical Profiling

Understanding the physical behavior of this compound is essential for predicting its bioavailability and handling requirements.

Key Properties Table

| Property | Value (Experimental/Predicted) | Implications for Drug Design |

| Physical State | Pale yellow oil or low-melting solid | Easy to handle; may require chromatography for purification rather than crystallization. |

| LogP (Octanol/Water) | 2.94 – 3.20 | High Lipophilicity. Indicates good membrane permeability but potentially low aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~30.2 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |

| H-Bond Donors | 0 | No donor groups; purely an H-bond acceptor. |

| H-Bond Acceptors | 2 | The furan oxygen and ketone oxygen. |

Spectral Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

0.98 (t, 3H,

-

1.78 (m, 2H,

-

2.95 (t, 2H,

- 7.45 (s, 1H): C-3 Proton. Characteristic singlet for 2-substituted benzofuran.

- 7.2–7.7 (m, 4H): Aromatic protons of the benzene ring.

-

0.98 (t, 3H,

-

IR Spectrum:

-

Strong absorption at ~1670–1680 cm⁻¹ (Conjugated Ketone C=O).

-

Part 5: Pharmacological Horizons

While this compound is often a research chemical, its structure underpins several bioactive classes.

Structure-Activity Relationships (SAR)

The 2-acylbenzofuran scaffold is a versatile template. Modifications to the core structure lead to divergent biological activities:

-

Anti-Arrhythmic Potential:

-

Structurally homologous to Amiodarone (a 3-acylbenzofuran).

-

Research Insight: Moving the acyl group from C-3 to C-2 changes the binding profile, often reducing thyroid toxicity associated with Amiodarone analogs, though potency against potassium channels may vary.

-

-

Antimicrobial & Anti-tubulin Activity:

-

2-Aroyl and 2-acyl benzofurans have been reported to inhibit tubulin polymerization, acting as potential anticancer agents. The lipophilic butyl chain aids in binding to the colchicine site of tubulin.

-

-

Cannabimimetic Activity:

-

Some synthetic cannabinoids utilize a benzofuran core with an alkyl/acyl chain. The length of the chain (butyl vs. pentyl) is critical for CB1/CB2 receptor affinity.

-

Biological Pathway Diagram

Figure 2: SAR decision tree illustrating how structural modifications of the scaffold influence biological outcomes.

Part 6: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the alkyl chain and furan ring are susceptible to oxidation.

-

Part 7: References

-

PubChem. (n.d.).[2] 1-(2-Benzofuryl)butan-1-one (CID 13148490).[2] National Center for Biotechnology Information. Retrieved from [Link][2]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative source on Benzofuran regioselectivity).

-

SIELC Technologies. (2018).[6] Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. Buy 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one [smolecule.com]

- 2. 1-(2-Benzofuryl)butan-1-one | C12H12O2 | CID 13148490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 7203-79-4|1-(5,7-Dibromo-1-benzofuran-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(2-Benzofuryl)butan-1-one | SIELC Technologies [sielc.com]

The Pharmacological Horizon of Benzofuran-2-yl Ketone Derivatives

Technical Monograph | Version 2.0

Abstract

This technical guide analyzes the pharmacological versatility of benzofuran-2-yl ketone derivatives, a scaffold occupying a "privileged structure" status in medicinal chemistry. Distinguished by a rigid bicyclic core linked to an aryl moiety via a carbonyl spacer, these compounds exhibit potent tubulin polymerization inhibition, antimicrobial efficacy, and anti-inflammatory modulation. This document provides a rigorous examination of their synthetic accessibility, structure-activity relationships (SAR), and mechanistic pathways, designed for immediate application in drug discovery workflows.

Scaffold Architecture & Chemical Significance

The benzofuran-2-yl ketone pharmacophore mimics the cis-stilbene geometry found in Combretastatin A-4 (CA-4), a potent vascular disrupting agent. Unlike the metabolically unstable cis-olefin of CA-4, the ketone linker in benzofuran derivatives provides conformational stability while maintaining the angular geometry required for the colchicine-binding site on

Key Structural Features:

-

Benzofuran Core: Lipophilic anchor interacting with the hydrophobic pocket of the target protein.

-

Carbonyl Linker (C2): Hydrogen bond acceptor; restricts rotation to lock the bioactive conformation.

-

Aryl Pendant: often substituted with methoxy groups (polymethoxylated) to mimic the trimethoxyphenyl ring of colchicine.

Validated Synthetic Protocol: Rap-Stoermer Condensation

Directive: This protocol includes "Quality Gates" (QG) to ensure self-validation during the workflow.

Objective: Synthesis of (5-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone.

Reagents & Materials

-

2-Hydroxy-5-methoxybenzaldehyde (Salicylaldehyde derivative)

-

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (

-haloketone) -

Anhydrous Potassium Carbonate (

) -

Acetone (dry) or DMF

-

Tetrabutylammonium iodide (TBAI) - Catalyst

Step-by-Step Workflow

-

Activation: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous acetone. Add

(2.5 eq) and stir at room temperature for 30 minutes.-

QG1 (Visual): Suspension should turn bright yellow/orange, indicating phenoxide formation.

-

-

Alkylation: Add 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.1 eq) and TBAI (0.1 eq) to the mixture.

-

Cyclization (One-Pot): Reflux the mixture at 60°C for 4–6 hours.

-

QG2 (TLC): Monitor using Hexane:EtOAc (7:3). The intermediate O-alkylated ether (higher

) appears first, followed by the cyclized benzofuran (lower

-

-

Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/DMF (9:1) or perform column chromatography.[1][2]

-

QG3 (Purity): Melting point must be sharp (range < 2°C).

-NMR must show a singlet around

-

Structure-Activity Relationship (SAR) Map

The biological potency of this scaffold is strictly governed by substituent placement. The following diagram maps the "hotspots" for pharmacological optimization.

Figure 1: SAR Hotspots. The C3-methyl and C6-methoxy substitutions are critical for maximizing anticancer potential, while the 3,4,5-trimethoxy aryl ring is non-negotiable for tubulin targeting.

Pharmacological Profiles & Mechanism of Action

4.1. Anticancer: Tubulin Destabilization

The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site, they prevent the formation of microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Key Data Summary:

| Compound ID | Substituents (C3, C5, C6) | Aryl Ring (B) | Target Cell Line | IC50 (

4.2. Mechanistic Pathway Visualization

The following diagram illustrates the cascade from drug binding to cell death.

Figure 2: Mechanistic Cascade. The compound inhibits tubulin polymerization, triggering a checkpoint response that inactivates Bcl-2 and executes apoptosis via Caspase-3.[3]

4.3. Antimicrobial & Anti-inflammatory Potential

Beyond oncology, these derivatives show promise against resistant pathogens and inflammation.

-

Antimicrobial: Derivatives with a 5-bromo or 5-nitro substitution on the benzofuran ring exhibit MIC values comparable to Ciprofloxacin against S. aureus. The likely target is DNA gyrase inhibition.

-

Anti-inflammatory: Compounds substituted with a thiazole or hydrazone moiety at the C2 position significantly inhibit COX-2 and reduce IL-6 secretion in LPS-stimulated macrophages.

References

-

Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. Journal of Medicinal Chemistry.

-

Napiórkowska, M., et al. (2019).[4] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

-

Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry.

-

Galal, S. A., et al. (2009). Benzofuran derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Flynn, B. L., et al. (2002). One-pot synthesis of benzo[b]furan derivatives with potent cytotoxicity against human cancer cell lines. Journal of Medicinal Chemistry.

Sources

- 1. jchps.com [jchps.com]

- 2. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Structure-Activity Relationship (SAR) of 1-(Benzofuran-2-yl)butan-1-one: A Technical Guide

Executive Summary

1-(Benzofuran-2-yl)butan-1-one (also known as 2-butyrylbenzofuran ) represents a critical pharmacophore in medicinal chemistry, serving as both a bioactive scaffold and a strategic intermediate. Structurally, it consists of a bicyclic benzofuran core substituted at the C2 position with a butyryl moiety.

This molecule is most notable as a key synthetic precursor to Amiodarone and Dronedarone analogues—Class III antiarrhythmic agents used to manage atrial fibrillation. Beyond cardiovascular applications, the 2-acylbenzofuran motif exhibits independent biological utility, possessing documented antimicrobial, anti-inflammatory, and cytotoxic properties.

This guide analyzes the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of this compound, providing researchers with a roadmap for optimizing its pharmacological profile.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule can be dissected into three distinct functional regions, each contributing to its interaction with biological targets (e.g., Potassium channels, COX enzymes, or bacterial DNA gyrase).

| Region | Structural Component | Physicochemical Role | Pharmacological Significance |

| Core | Benzofuran Ring | Aromatic, Planar, Lipophilic | |

| Linker | C2-Carbonyl (C=O) | H-Bond Acceptor, Electrophilic | Critical for H-bonding with serine/threonine residues. Serves as a "chemical handle" for derivatization (e.g., to oximes/hydrazones). |

| Tail | Hydrophobic/Aliphatic | Increases LogP (~3.5). Facilitates membrane penetration and hydrophobic pocket occupancy. |

SAR Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the molecule and their specific contributions to biological activity.

Figure 1: Pharmacophore dissection of this compound highlighting the functional roles of the core, linker, and tail regions.

Synthetic Pathways[1][2][3][4][5]

The synthesis of this compound is primarily achieved via Friedel-Crafts Acylation . This method is preferred for its scalability and regioselectivity, favoring the C2 position due to the activation of the furan ring by the oxygen atom.

Protocol: Friedel-Crafts Acylation

Objective: Synthesis of 2-butyrylbenzofuran from benzofuran.[1]

Reagents:

-

Benzofuran (1.0 eq)

-

Butyryl Chloride (1.2 eq)

-

Catalyst: SnCl

(Tin(IV) chloride) or H -

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Benzofuran (0.1 mol) in anhydrous Toluene (50 mL).

-

Activation: Cool the solution to 0°C. Slowly add the catalyst (SnCl

, 0.12 mol) dropwise under nitrogen atmosphere to prevent hydrolysis. -

Acylation: Add Butyryl Chloride (0.12 mol) dropwise over 30 minutes. The solution will darken as the acylium ion complex forms.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 80-90°C for 2-4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).

-

Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the Lewis acid complex.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with NaHCO

(sat.) and Brine. -

Purification: Dry over anhydrous Na

SO

Yield: Typically 55–65%.

Figure 2: Reaction scheme for the Friedel-Crafts acylation of benzofuran.

Structure-Activity Relationship (SAR) Deep Dive

The biological potency of this compound is highly sensitive to structural modifications. The following analysis details how specific changes impact activity.

The C2-Acyl Chain (The "Butan-1-one" moiety)

The length of the alkyl chain attached to the carbonyl is a critical determinant of lipophilicity and steric fit.

-

Acetyl (C2): Lower lipophilicity. Often shows reduced potency in membrane-bound targets (like ion channels) compared to longer chains.

-

Butyryl (C4 - Current Molecule): Optimal balance. The

-propyl chain provides sufficient hydrophobic bulk to anchor the molecule in lipid bilayers or hydrophobic pockets without incurring significant steric penalties. -

Longer Chains (>C6): Often leads to "cutoff" effects where solubility decreases drastically, or the molecule becomes too bulky for the binding site.

Benzene Ring Substitutions (Positions 5, 6, and 7)

The benzofuran core is a scaffold that amplifies activity when substituted with halogens.

-

Unsubstituted: Moderate activity.

-

5-Bromo / 5-Iodo: Significantly increases antimicrobial and anti-arrhythmic potential. The halogen atom provides a "sigma-hole" for halogen bonding and increases metabolic stability.

-

3,5-Diiodo-4-hydroxy: This specific substitution pattern (mimicking thyroid hormones) is found in Amiodarone. It is essential for potent Class III antiarrhythmic activity but introduces thyroid toxicity risks.

The Carbonyl Linker

-

Reduction to Alcohol (CH-OH): Increases water solubility but often reduces potency against bacterial targets. However, it creates a chiral center, allowing for the development of enantioselective beta-blockers.

-

Conversion to Oximes/Hydrazones: Derivatization of the ketone to a Schiff base (C=N-R) frequently enhances antimicrobial activity (2-10 fold reduction in MIC) by improving metal chelation or H-bonding capacity.

Biological Profiles & Mechanism of Action

Cardiovascular (Anti-arrhythmic)[7]

-

Mechanism: As a structural analog of Amiodarone, the molecule (and its iodinated derivatives) acts primarily by blocking voltage-gated Potassium channels (hERG/I

). -

Effect: Prolongs the action potential duration (APD) and refractoriness in cardiac tissue, preventing re-entry circuits in atrial fibrillation.

-

SAR Note: The lipophilic tail (butyryl group) is crucial for the compound's ability to penetrate the phospholipid bilayer and access the channel pore from the intramembrane side.

Antimicrobial & Antifungal[8]

-

Mechanism: Disruption of cell membrane integrity and inhibition of DNA Gyrase (in bacteria).

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[2]

-

Potency: The 2-butyryl derivative generally outperforms the 2-acetyl derivative due to increased lipophilicity, which aids in penetrating the thick peptidoglycan layer of Gram-positive organisms.

Experimental Validation: Antimicrobial Assay Protocol

To validate the biological activity of the synthesized compound, the following Minimum Inhibitory Concentration (MIC) assay is recommended.

Protocol: Broth Microdilution Assay

-

Inoculum Prep: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (~1.5 x 10

CFU/mL). Dilute 1:100. -

Compound Prep: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.

-

Serial Dilution: Add 100 µL of compound stock to column 1 and serially dilute (1:2) across the plate to achieve a range of 500 µg/mL to 0.9 µg/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Positive Control: Ciprofloxacin or Fluconazole.

-

Negative Control: DMSO vehicle only.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Determine MIC visually as the lowest concentration inhibiting visible growth (turbidity) or use a plate reader at OD

.

References

- Synthesis of 2-Butyrylbenzofuran (Patent)

-

Benzofuran SAR Review

- Title: Bioactive Benzofuran Deriv

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Antimicrobial Activity of 2-Acylbenzofurans

-

Amiodarone Structure & Mechanism

- Title: Amiodarone: A Multifaceted Antiarrhythmic Drug.

- Source: Circul

-

URL:[Link]

-

Friedel-Crafts Methodology

- Title: Regioselective Acyl

- Source: Journal of Organic Chemistry (ACS Public

-

URL:[Link]

Sources

- 1. RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran - Google Patents [patents.google.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Benzofuran-2-yl)butan-1-one CAS number and chemical identifiers

Executive Summary

1-(Benzofuran-2-yl)butan-1-one (CAS 85614-50-2) is a critical heterocyclic intermediate belonging to the 2-acylbenzofuran class. It serves as a structural scaffold in the synthesis of anti-arrhythmic agents (such as Dronedarone and Amiodarone analogs) and possesses intrinsic bioactivity potential, including anti-inflammatory and anti-microbial properties.

This guide provides a rigorous technical analysis of the compound, detailing its chemical identifiers, validated synthetic pathways, and analytical characterization standards. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and impurity profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates authoritative identifiers for regulatory and database integration.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 85614-50-2 |

| Synonyms | 2-Butyrylbenzofuran; 1-(2-Benzofuryl)butan-1-one; 1-(1-Benzofuran-2-yl)butan-1-one |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| SMILES | CCCC(=O)C1=CC2=CC=CC=C2O1 |

| InChIKey | WHWXGPFAKAGINR-UHFFFAOYSA-N |

| EC Number | 287-937-0 |

Table 2: Physicochemical Profile[4]

| Property | Specification / Value | Note |

| Appearance | Colorless to pale yellow oil/low-melting solid | Dependent on purity |

| LogP | 3.20 | Lipophilic; crosses BBB |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | Ketone and Furan oxygen |

| Topological Polar Surface Area | 30.2 Ų | Good membrane permeability |

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route for synthesizing this compound is the Friedel-Crafts acylation of benzofuran. This method is preferred for its selectivity toward the C2 position of the benzofuran ring due to the activation by the heteroatom.

Reaction Mechanism & Logic

The reaction involves the electrophilic attack of the butyryl cation (generated from butyryl chloride and a Lewis acid) on the electron-rich C2 position of the benzofuran.

-

Why C2? The furan ring oxygen donates electron density, making C2 and C3 nucleophilic. However, the transition state for C2 substitution is more stable, preserving the aromaticity of the fused benzene ring more effectively than C3 substitution.

-

Lewis Acid Choice: Tin(IV) chloride (

) is often preferred over Aluminum chloride (

Experimental Protocol (Bench Scale)

Reagents:

-

Benzofuran (1.0 eq)[1]

-

Butyryl Chloride (1.1 eq)

-

Tin(IV) Chloride (

) (1.1 eq) -

Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Benzofuran (20 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Acylation: Add Butyryl Chloride (22 mmol) dropwise.

-

Catalysis: Add

(22 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. Observation: The solution will darken, indicating complex formation. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl (100 mL) to decompose the Lewis acid complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Wash combined organics with saturated

and brine. Dry over

Process Visualization

Figure 1: Step-wise synthetic workflow for the C2-selective acylation of benzofuran.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following spectral data constitutes a "Self-Validating System."

Nuclear Magnetic Resonance (NMR) Prediction

-

1H NMR (400 MHz, CDCl3):

-

δ 7.65 (d, 1H): Aromatic proton at C4 (deshielded by carbonyl proximity).

-

δ 7.55 (d, 1H): Aromatic proton at C7.

-

δ 7.45 (s, 1H): Furan ring proton at C3 (Characteristic singlet).

-

δ 7.40 - 7.25 (m, 2H): Aromatic protons at C5, C6.

-

δ 2.95 (t, 2H):

-methylene protons (-CH ₂-CO-). -

δ 1.80 (m, 2H):

-methylene protons (-CH₂-CH ₂-CH₃). -

δ 1.02 (t, 3H): Methyl protons (-CH₃).

-

HPLC Method for Purity Analysis

For quality control (QC) in a drug development setting, use the following Reverse Phase HPLC method (adapted from SIELC Technologies protocols).

-

Column: C18 Reverse Phase (e.g., Newcrom R1), 3 µm, 150 x 4.6 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzofuran chromophore).

-

Retention Time: Expect elution ~8-10 mins depending on flow rate (1.0 mL/min).

Medicinal Chemistry Applications

This compound is not just a standalone chemical; it is a strategic scaffold.

Structural Relationship to Amiodarone/Dronedarone

This compound represents the "tail-less" core of the benzofuran anti-arrhythmic class. In drugs like Dronedarone , the C2 position is substituted with a butyl group (reduced form of the butyryl) or a similar alkyl chain to modulate lipophilicity, while the C3 position carries the complex basic side chain and benzoyl moiety.

-

Pharmacophore Insight: The C2-acyl group is often reduced to an alkyl group in final drug candidates to increase stability and modify metabolic clearance (avoiding rapid ketone reduction). However, the ketone form is the essential electrophilic precursor for installing these chains or for Grignard additions.

Scaffold Utility Diagram

Figure 2: Divergent synthesis pathways utilizing CAS 85614-50-2 as a core scaffold.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, handle as a General Benzofuran Ketone :

-

GHS Classification:

-

Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

STOT SE 3: May cause respiratory irritation (H335).

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Ketones can undergo alpha-oxidation or condensation over prolonged periods if exposed to light/air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025). 1-(1-Benzofuran-2-yl)butan-1-one (Compound Summary). National Library of Medicine. [Link]

-

SIELC Technologies. (2018).[2] Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-acylbenzofurans.[3] ECHA.[4] [Link]

Sources

The Benzofuran Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in the edifice of medicinal chemistry.[1][2] When functionalized with a ketone moiety, this privileged structure gives rise to a class of compounds—benzofuran-based ketones—that exhibit a remarkable breadth of pharmacological activities.[3][4] This guide provides a comprehensive exploration of the medicinal chemistry applications of these compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will traverse their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, supported by mechanistic insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Benzofuran Ketone Core: Structural Significance and Synthetic Avenues

The inherent planarity and rich electron density of the benzofuran ring system, combined with the electrophilic and hydrogen-bonding capabilities of the ketone group, create a pharmacophore with the versatility to interact with a wide array of biological targets.[2] The position of the ketone (e.g., at C-2 or C-3) and the nature of the substituents on both the benzofuran and the ketonic side chain are pivotal in defining the biological activity profile.[5]

General Synthetic Strategies

The synthesis of benzofuran-based ketones can be achieved through several established routes. A common and versatile method involves the reaction of substituted phenols with α-halo ketones, followed by cyclodehydration.[4] This approach allows for significant diversification of the final products.

Experimental Protocol: Synthesis of a Representative 2-Acylbenzofuran Derivative

Objective: To synthesize a 2-acylbenzofuran via the Perkin rearrangement, a classic and reliable method.

Materials:

-

Substituted salicylaldehyde

-

α-Bromoacetophenone derivative

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alkylation: To a solution of a substituted salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add the α-bromoacetophenone derivative (1.1 eq) portion-wise. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Cyclization: Concentrate the dried organic phase under reduced pressure to obtain the crude intermediate. Dissolve the crude product in a suitable solvent like toluene and add a catalytic amount of a dehydrating agent such as p-toluenesulfonic acid. Reflux the mixture for 2-4 hours.

-

Purification: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-acylbenzofuran.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of the salicylaldehyde, facilitating the nucleophilic attack on the α-bromoacetophenone.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

p-Toluenesulfonic acid: A strong acid catalyst is employed for the intramolecular cyclization (dehydration) to form the furan ring.

Diagram: General Synthetic Workflow for Benzofuran-Based Ketones

Caption: A generalized workflow for the synthesis of benzofuran-based ketones.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzofuran-based ketones have emerged as a prolific source of potent anticancer agents, demonstrating activity against a wide range of human cancer cell lines.[2][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the disruption of critical signaling pathways.[7]

Enzyme Inhibition

Many benzofuran ketones exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown potent inhibitory activity against protein kinases such as CDK2, which are key regulators of the cell cycle.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided invaluable guidance for the rational design of more potent and selective anticancer benzofuran ketones.[6] Key findings include:

-

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) on the benzofuran ring or the phenyl moiety often enhances anticancer activity, likely by improving binding affinity through halogen bonding.[6][8]

-

Hybrid Molecules: Fusing the benzofuran ketone scaffold with other pharmacologically active heterocycles like piperazine, triazole, or chalcone has led to hybrid compounds with synergistic cytotoxic effects.[5][6] Derivatives bearing a keto-substituent on a piperazine ring have shown significant cytotoxicity.[6]

-

Substitution Patterns: The position and nature of substituents are critical. For example, electron-withdrawing groups at the para position of a benzene ring attached to a piperazine hybrid can be beneficial for anticancer activity.[6]

Table 1: Representative Anticancer Activity of Benzofuran-Based Ketones

| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |

| Halogenated Benzofurans | K562, HL60 (Leukemia) | 0.1 - 5 µM | [6] |

| Benzofuran-Piperazine Hybrids | A549 (Lung), SGC7901 (Gastric) | 0.12 - 2.75 µM | [5] |

| 2-Acetylbenzofuran Hybrids | HePG2, HCT-116, MCF-7, PC3, HeLa | EGFR TK IC₅₀ = 0.93 µM | [9] |

| Benzofuran-Chalcone Hybrids | MCF-7 (Breast), PC-3 (Prostate) | Varies | [5] |

Diagram: Simplified Signaling Pathway Targeted by Benzofuran Ketones in Cancer

Caption: Inhibition of protein kinases by benzofuran ketones can halt cell cycle progression and induce apoptosis.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran-based ketones have demonstrated promising antibacterial and antifungal activities, making them attractive scaffolds for the development of new anti-infective agents.[7][10]

Antibacterial and Antifungal Spectrum

These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).[5][11] Additionally, antifungal activity against species like Candida albicans has been reported.[10]

SAR in Antimicrobial Agents

-

The introduction of an α,β-unsaturated ketone linker at the C-3 position of the benzofuran ring has been shown to be a key structural feature for potent antibacterial activity.[11]

-

Hydroxyl substitutions on the phenyl ring of these C-3 linked ketones are often essential for their antibacterial efficacy.[11] For instance, a hydroxyl group at the C-2' position can lead to excellent activity.[11]

-

Conversion of the ketone to a ketoxime can significantly enhance antimicrobial, particularly antifungal, activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity/Antimicrobial Activity

Objective: To determine the concentration at which a benzofuran-based ketone derivative inhibits 50% of cell viability (IC₅₀) in a cancer cell line or microbial culture.

Materials:

-

Benzofuran-based ketone stock solution (in DMSO)

-

Target cells (e.g., A549 cancer cells or a bacterial strain)

-

96-well microtiter plates

-

Appropriate cell culture medium (e.g., DMEM for cancer cells, Mueller-Hinton broth for bacteria)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with the target cells at a predetermined density and allow them to adhere overnight (for mammalian cells) or grow to a specific optical density (for bacteria).

-

Compound Treatment: Prepare serial dilutions of the benzofuran-based ketone in the appropriate medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic/antimicrobial agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours for cancer cells, shorter for bacteria) under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Neuroprotective Potential

Beyond their cytotoxic and antimicrobial properties, benzofuran-based ketones and related derivatives have shown promise in modulating inflammatory responses and protecting neuronal cells.[5][12]

Anti-inflammatory Mechanisms

Certain benzofuran derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO).[12][13] The anti-inflammatory effects may be attributed to the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase, thereby disrupting prostaglandin biosynthesis.[12]

Neuroprotection

In the context of neurodegenerative diseases, some benzofuran derivatives have demonstrated neuroprotective effects.[14] They have been shown to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from excitotoxicity.[14][15] The antioxidant properties of some of these compounds also contribute to their neuroprotective potential by scavenging reactive oxygen species.[16][17]

Table 2: Neuroprotective and Anti-inflammatory Activity of Benzofuran Derivatives

| Compound Class | Biological Activity | Mechanism/Target | Reference(s) |

| Aza-benzofuran Derivatives | Anti-inflammatory | Inhibition of NO production (iNOS) | [13] |

| Benzofuran-2-carboxamides | Neuroprotective | Anti-excitotoxic, antioxidant | [14][16] |

| Natural Benzofurans (e.g., Moracin O, P) | Neuroprotective, Analgesic | mGluR1 pathway modulation | [18][19] |

Conclusion and Future Perspectives

The benzofuran-based ketone scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties has yielded a wealth of promising lead compounds. Future efforts should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel hybrid molecules and the investigation of their effects on emerging biological targets will undoubtedly continue to fuel the discovery of innovative drugs based on this remarkable heterocyclic core.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][2][6]

-

(n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. [Link][10]

-

(2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link][3][4][20]

-

(2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 270-278. [Link][14]

-

(n.d.). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Longdom Publishing. [Link][11]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30491. [Link][5]

-

(2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

(n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link][7]

-

Geronikaki, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link][8]

-

(2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. [Link][16]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Koca, M., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(9), 1105-1115. [Link][21]

-

(2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link][17]

-

(2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

-

(2025). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. ResearchGate. [Link][22]

-

(n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link][23]

-

Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Miao, Z., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][24]

-

(n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link][25]

-

(2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link][13]

-

(2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link][26]

-

(2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. DovePress. [Link][12]

-

(2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. MDPI. [Link][18]

-

(2025). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. ResearchGate. [Link][15]

-

(n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link][27]

-

(2023). Anticancer therapeutic potential of benzofuran scaffolds. SpringerLink. [Link][9]

-

(n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link][28]

-

(2017). (PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. ResearchGate. [Link][19]

-

(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link][29]

-

(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link][30]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atlantis-press.com [atlantis-press.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. jocpr.com [jocpr.com]

- 24. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Benzofuran synthesis [organic-chemistry.org]

- 26. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

Thermodynamic Profiling of 1-(Benzofuran-2-yl)butan-1-one: A Comprehensive Guide for Drug Development

As drug candidates progress from discovery to preclinical development, understanding their fundamental thermodynamic properties transitions from an academic exercise to a critical developmental mandate. 1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2), an organic compound characterized by a fused benzofuran moiety and a butanone functional group, presents a unique physicochemical profile.

As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules not merely as a checklist of physical constants, but as a predictive framework. The energetic interplay between the compound's extended

Structural Thermodynamics and Energetics

The core thermodynamic stability of this compound is heavily influenced by its benzofused hetero-aromatic system.

Conjugation and the HOMO-LUMO Gap

Incorporating a benzene ring fused to a furan ring significantly modifies the polarity and lipophilicity of the compound [1]. Thermodynamically, benzofused derivatives exhibit increased stability compared to their monocyclic parent heterocycles (like simple furans). This stabilization is driven by extended

Enthalpy of Formation ( )

The standard enthalpy of formation for benzofuran derivatives in the gas phase is typically determined using high-level computational strategies, such as Density Functional Theory (DFT) utilizing B3LYP/6-31G(d,p) basis sets, or experimentally via static bomb combustion calorimetry [3]. For this compound, the presence of the electron-withdrawing carbonyl group adjacent to the electron-rich benzofuran ring creates a stabilized dipole. The energy required to break these conjugated bonds during thermal degradation is substantial, contributing to the molecule's overall thermal resilience.

Fig 1: Thermodynamic energy barriers governing the solid-to-solution phase transition.

Phase Thermodynamics: Solubility and Solvation

With a molecular weight of 188.22 g/mol and a computed LogP of approximately 2.94 to 3.2 [4], this compound is highly lipophilic.

The Causality of Poor Aqueous Solubility

Thermodynamic solubility is dictated by the Gibbs free energy of solvation (

Table 1: Physicochemical & Thermodynamic Parameters

| Parameter | Value / Description | Thermodynamic Implication |

| Molecular Formula | C12H12O2 | Baseline for stoichiometric and mass balance calculations. |

| Molecular Weight | 188.22 g/mol | Facilitates moderate membrane permeability. |

| LogP (Predicted) | ~2.94 - 3.20 | Strong hydrophobic effect; drives partitioning into lipid bilayers. |

| H-Bond Donors | 0 | Limits exothermic hydration enthalpy. |

| H-Bond Acceptors | 2 | Primary sites for specific solvent interactions (dipole-dipole). |

| Aqueous Solubility | Low | High |

Stability and Degradation Thermodynamics

Understanding the thermodynamic endpoints of degradation pathways is essential for formulation. Benzofuran derivatives are susceptible to specific stress conditions [5]:

-

Oxidative Stress: The electron-rich nature of the furan ring makes it a thermodynamic sink for electrophilic oxygen species. Oxidation often leads to ring-opening or hydroxylation, resulting in a lower-energy, more polar degradant.

-

Hydrolytic Stress: While the ether linkage in the benzofuran ring is relatively stable, the butanone carbonyl can undergo enolization at extreme pH levels, leading to thermodynamic instability and potential aldol condensation reactions.

Fig 2: Thermodynamic degradation pathways under standard pharmaceutical stress conditions.

Field-Proven Experimental Protocols

To accurately profile this compound, kinetic measurements are insufficient. Kinetic solubility often traps the compound in a metastable supersaturated state due to rapid precipitation, masking the true thermodynamic endpoint. The protocols below are designed as self-validating systems to ensure absolute thermodynamic equilibrium (

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the absolute equilibrium solubility of this compound in various solvent systems [6].

Materials:

-

Solid this compound (Purity >99%).

-

Solvents: Phosphate Buffered Saline (PBS, pH 7.4), Acetonitrile, DMSO.

-

Orbital shaker with precise thermal control (25.0 ± 0.1 °C).

-

HPLC-UV system (e.g., equipped with a Newcrom R1 reverse-phase column) [7].

Step-by-Step Methodology:

-

Saturation: Add an excess amount of the solid compound (approx. 10 mg) to 1 mL of the target solvent in a sealed glass amber vial (to prevent photolytic degradation).

-

Equilibration: Place the vials in the orbital shaker at 25.0 °C and 300 RPM.

-

Self-Validating Sampling: Extract 50 µL aliquots at three distinct time points: 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet any undissolved solid.

-

Analysis: Dilute the supernatant appropriately with the mobile phase (Acetonitrile/Water/Formic Acid) and analyze via HPLC-UV at 254 nm.

-

Causality Check: Compare the peak areas of the 48-hour and 72-hour samples. Equilibrium is only validated if the concentration variance between these two time points is <5%. If variance is higher, the system is still kinetically shifting, and agitation must continue.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

To understand the solid-state thermodynamics (enthalpy of fusion, melting point, and potential polymorphism), DSC is employed.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 2–5 mg of the compound into an aluminum DSC pan and crimp it with a pin-holed lid. The pin-hole prevents pressure buildup from any volatile impurities, which could artificially skew the endothermic signals.

-

Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the recorded enthalpy strictly reflects physical phase transitions rather than chemical reactions.

-

Heating Cycle: Heat the sample from 20 °C to 200 °C at a controlled rate of 10 °C/min.

-

Integration: Integrate the area under the melting endotherm to calculate the enthalpy of fusion (

). A sharp, narrow peak indicates high crystalline purity and a highly ordered thermodynamic lattice.

Conclusion

The thermodynamic profiling of this compound reveals a highly stable, lipophilic molecule driven by the energetic benefits of its conjugated benzofuran core. While this structural stability is advantageous for shelf-life and chemical resilience, it imposes significant thermodynamic penalties on aqueous solubility. By employing rigorous, equilibrium-based protocols like the 72-hour shake-flask method and controlled DSC, researchers can accurately map the energetic boundaries of this compound, paving the way for rational formulation strategies such as lipid-based delivery systems or co-crystallization.

References

-

AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available at:[Link]

-

ResearchGate. Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. Available at:[Link]

-

University of Aveiro (CICECO). Dibenzofuran and methyldibenzofuran derivatives: assessment of thermochemical data. Available at:[Link]

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 13148490, 1-(2-Benzofuryl)butan-1-one. Available at:[Link]

-

Technical University of Denmark (DTU). Strategies for improving the solubility and metabolic stability of griseofulvin analogues. Available at:[Link]

-

SIELC Technologies. Separation of 1-(2-Benzofuryl)butan-1-one on Newcrom R1 HPLC column. Available at:[Link]

Technical Guide: The Role of 1-(Benzofuran-2-yl)butan-1-one in API Synthesis

Executive Summary

1-(Benzofuran-2-yl)butan-1-one (CAS: 85614-50-2), also known as 2-butyrylbenzofuran , serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the production of Class III anti-arrhythmic agents such as Dronedarone . This ketone provides the structural handle necessary to install the lipophilic n-butyl side chain at the C2 position of the benzofuran core—a pharmacophore essential for membrane intercalation and ion channel modulation.

This guide details the synthesis, reactivity, and downstream processing of this compound, moving beyond basic preparations to industrial-scale optimization and mechanistic insights.

Part 1: Chemical Profile & Strategic Importance

The benzofuran scaffold is ubiquitous in medicinal chemistry, but the introduction of alkyl chains at the C2 position presents specific challenges. Direct alkylation can be non-selective or require expensive organometallics. The acylation-reduction strategy , utilizing this compound as the pivot, offers a regiospecific and scalable alternative.

Physicochemical Properties

| Property | Data |

| IUPAC Name | 1-(1-Benzofuran-2-yl)butan-1-one |

| Common Name | 2-Butyrylbenzofuran |

| CAS Number | 85614-50-2 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 70–72 °C |

| Solubility | Soluble in toluene, DCM, ethyl acetate; insoluble in water |

Strategic Role in Dronedarone Synthesis

Dronedarone (Multaq®) differs from its predecessor, Amiodarone, by the removal of iodine and the addition of a methanesulfonyl group. However, both share the 2-butylbenzofuran core. This compound is the direct precursor to this core.

Mechanism of Action Impact : The 2-butyl group increases the lipophilicity of the drug, facilitating its entry into the lipid bilayer where it interacts with sodium, potassium, and calcium channels.

Part 2: Synthesis Methodologies

The synthesis of this compound is primarily achieved via Friedel-Crafts acylation . While C3 acylation is common in many indoles, benzofuran favors C2 substitution under specific acidic conditions due to the electronic influence of the ring oxygen.

Protocol A: Phosphoric Acid Catalyzed Acylation (Industrial Preferred)

This method, highlighted in patent literature (e.g., RU2186062C1), avoids strong Lewis acids like AlCl₃, which can cause polymerization of the acid-sensitive benzofuran ring.

Reagents:

-

Benzofuran (1.0 eq)[1]

-

Butyryl Chloride (1.3–1.6 eq)

-

Phosphoric Acid (85%, 0.2–0.4 eq)[2]

-

Solvent: Toluene

Workflow:

-

Charge : A reactor is charged with benzofuran and toluene.[2]

-

Addition : Butyryl chloride is added slowly to maintain temperature control.

-

Catalysis : 85% H₃PO₄ is introduced. The mixture is heated to reflux (approx. 110°C).

-

Reaction : The reaction proceeds via electrophilic aromatic substitution. The weak acidity of H₃PO₄ is sufficient to generate the acylium ion equivalent without degrading the furan ring.

-

Quench & Isolation : The mixture is cooled, quenched with water/alkali to neutralize acid, and the organic layer is separated.

-

Purification : The solvent is removed, and the product is crystallized (often from ethanol or hexane) or distilled.

Key Insight : The use of toluene as a solvent is critical. It acts as azeotropic agent if water removal is needed (though not primary here) and provides a non-polar medium that stabilizes the transition state while suppressing side reactions typical in more polar solvents.

Protocol B: Alternative Lewis Acid Catalysis

For laboratory scales where yield is prioritized over cost, mild Lewis acids like Tin(IV) Chloride (SnCl₄) can be used.

-

Conditions : DCM solvent, 0°C to RT.[3]

-

Pros : Higher conversion rates at lower temperatures.

-

Cons : Difficult waste disposal (heavy metals) and higher risk of polymerization.

Part 3: Downstream Transformations (The "Intermediate" Role)

The ketone functionality in this compound is rarely the final target. It is almost exclusively reduced to the methylene group.

The Reduction Step: Wolff-Kishner

To convert the 2-butyryl group to the 2-butyl group required for Dronedarone, a Wolff-Kishner reduction (Huang-Minlon modification) is standard.

Reaction:

Process Criticality :

-

Complete reduction is essential. Residual ketone impurities alter the polarity and metabolic profile of the final API.

-

The 2-butylbenzofuran product is a liquid (oil) which is then subjected to nitration or Friedel-Crafts acylation at the C3 position to build the rest of the Dronedarone molecule.

Part 4: Visualization of the Pathway

The following diagram illustrates the position of this compound in the logical flow of Dronedarone synthesis.

Caption: The critical role of the ketone intermediate in installing the hydrophobic tail of Dronedarone.

Part 5: Detailed Experimental Protocol

Synthesis of this compound[2][4][6][7]

Safety Note : Butyryl chloride is corrosive and a lachrymator. Benzofuran is a potential carcinogen. Work in a fume hood.

-

Setup : Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl₂ guard tube), and a pressure-equalizing dropping funnel.

-

Solvent/Substrate : Add Benzofuran (11.8 g, 0.1 mol) and Toluene (100 mL) to the flask.

-

Catalyst : Add 85% Phosphoric Acid (2.3 g, ~0.02 mol) .

-

Acylation : Heat the mixture to gentle reflux (~110°C).

-

Addition : Dropwise add Butyryl Chloride (13.8 g, 0.13 mol) over 30 minutes. Evolution of HCl gas will occur (trap with NaOH scrubber).

-

Reaction : Continue reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

-

Workup :

-

Cool to room temperature.[3]

-

Pour into ice-cold water (200 mL).

-

Neutralize with 10% NaHCO₃ solution until pH ~7.

-

Separate organic layer; extract aqueous layer with Toluene (2 x 50 mL).

-

Combine organics, dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation : Evaporate solvent under reduced pressure. The residue will solidify upon cooling.

-

Purification : Recrystallize from Ethanol/Water (8:2) to yield white crystals.[4]

-

Expected Yield : 50–60%

-

Target MP : 71°C

-

References

-

Sanofi-Aventis . (2002). Method of synthesis of 2-butyrylbenzofuran. RU Patent 2186062C1.[5] Link

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13148490, 1-(1-benzofuran-2-yl)butan-1-one. PubChem.[6] Link

-

Gutman, A., et al. (2005).[7] Process for the preparation of dronedarone. US Patent Application 20050049302. Link

-

CymitQuimica . (n.d.). Product Data Sheet: this compound. Link

- Vertex AI Search Results. (2026). Consolidated search data on benzofuran synthesis intermediates.

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. RU2186062C1 - Method of synthesis of 2-butyrylbenzofuran - Google Patents [patents.google.com]

- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]

- 4. scribd.com [scribd.com]

- 5. SU352896A1 - METHOD OF OBTAINING 1-ACETYL-6-METHYL-8-OXO-2,3,7,8- - Google Patents [patents.google.com]

- 6. 2-Methylenecyclopentanone Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

Pharmacological Profiling and Biological Targets of 1-(Benzofuran-2-yl)butan-1-one Analogs

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffold derivatization, I frequently leverage the benzofuran core as a privileged structure in targeted drug discovery. Specifically, 1-(benzofuran-2-yl)butan-1-one and its structural analogs occupy a highly versatile chemical space. These compounds serve a dual purpose in medicinal chemistry: they act as direct, potent modulators of critical oncological and antimicrobial pathways, and they function as essential synthetic precursors for blockbuster multi-channel blockers [1].

This technical guide dissects the primary biological targets of this compound class, explains the causality behind their pharmacological efficacy, and outlines the self-validating experimental workflows required to evaluate them rigorously.

Mechanistic Pharmacology & Primary Biological Targets

The biological activity of this compound analogs is heavily dictated by the oxidation state of the C2-substituent and the substitution pattern on the benzofuran ring.

Tubulin Polymerization Inhibition (Anticancer)

Unreduced benzofuran-2-yl ketone derivatives have emerged as highly selective apoptotic inducers, particularly in leukemic cell lines such as K562 and MOLT-4 [2].

-

Mechanism: The planar benzofuran core, when coupled with the hydrogen-bond accepting ketone moiety, acts as a structural isostere for the trimethoxyphenyl ring of colchicine. These analogs bind directly to the colchicine-binding site at the interface of

- and -

Causality: By occupying this hydrophobic pocket, the analogs sterically hinder the addition of new tubulin heterodimers. This halts microtubule dynamics, triggering prolonged G2/M phase mitotic arrest. The cell's inability to complete mitosis activates the spindle assembly checkpoint, ultimately leading to caspase-3/7 mediated apoptosis [2].

mTORC1 Complex Modulation

Recent high-throughput screening (HTS) campaigns have identified specific isosteric replacements on the benzofuran-2-yl ketone core as potent inhibitors of the mammalian target of rapamycin complex 1 (mTORC1) [3].

-

Mechanism: Substituted analogs disrupt the protein-protein interactions essential for mTORC1 assembly or act as ATP-competitive inhibitors at the kinase domain.

-

Causality: Inhibition of mTORC1 downregulates downstream effector kinases (e.g., p70S6K1 and 4E-BP1). This starves the cancer cell of the translational machinery required for rapid proliferation, forcing the cell into a state of autophagy and metabolic arrest [3].

Transmembrane Ion Channel Blockade (hERG, Nav, Cav)

While the ketone analogs target intracellular cytosolic proteins, the Wolff-Kishner reduction of the butan-1-one group yields 2-butylbenzofuran —the foundational pharmacophore for Class III antiarrhythmic agents like Amiodarone and Dronedarone[1, 4].

-

Mechanism: The removal of the carbonyl oxygen transforms a rigid, polar region into a flexible, highly lipophilic butyl chain. This chain anchors the molecule within the inner hydrophobic cavity of the hERG (Kv11.1) potassium channel pore.

-

Causality: This steric blockade physically prevents potassium efflux during phase 3 of the cardiac action potential. The resulting prolongation of the repolarization phase suppresses life-threatening ventricular tachyarrhythmias. This demonstrates how a single functional group reduction fundamentally shifts the biological target from cytosolic kinases/cytoskeleton to transmembrane ion channels [4].

Quantitative Pharmacological Profiling

To facilitate rapid comparison, the in vitro efficacy of various benzofuran-2-yl analogs against their primary biological targets is summarized below.

| Analog Class | Primary Biological Target | Binding Affinity / IC | Primary Indication | Mechanism of Action |

| Benzofuran-2-yl ketones | 0.1 – 5.0 µM | Leukemia (K562) | Microtubule destabilization | |

| Methoxy-substituted analogs | mTORC1 Kinase Complex | < 1.0 µM | Solid Tumors | Translational arrest / Autophagy |

| Halogenated ketone analogs | Bacterial DNA Gyrase | 16 – 64 µg/mL | Antimicrobial | DNA supercoiling inhibition |

| 2-Butylbenzofurans (Reduced) | hERG K | 1.5 – 5.0 µM | Arrhythmia | Action potential prolongation |

Pharmacological Pathway Visualization

Fig 1. Divergent pharmacological targeting of benzofuran-2-yl ketone scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: High-Throughput Tubulin Polymerization Assay

Purpose: To validate the mechanism of mitotic arrest observed in cell viability screens. Causality & Design: Tubulin polymerization is highly sensitive to temperature and divalent cations. We utilize PIPES buffer because it maintains a stable pKa at 37°C (unlike Tris), ensuring optimal physiological conditions. GTP is added to provide the thermodynamic driving force for microtubule assembly.

-

Reagent Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -

Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add this compound analogs at varying concentrations (0.1 µM to 10 µM).

-

Internal Controls (Validation):

-

Positive Control: Colchicine (3 µM) to validate signal suppression (destabilization).

-

Negative Control: Paclitaxel (3 µM) to validate signal enhancement (stabilization).

-

Vehicle: 1% DMSO.

-

-

Measurement: Initiate the reaction by adding the tubulin mixture. Immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Data Analysis: Calculate the

of the polymerization growth phase. A dose-dependent decrease in

Protocol B: Telescoped Hybrid Batch-Flow Synthesis of 2-Butylbenzofuran

Purpose: To generate the reduced hERG-targeting pharmacophore efficiently. Causality & Design: The conversion of this compound to 2-butylbenzofuran traditionally requires harsh batch Wolff-Kishner conditions (hydrazine, high heat), leading to degradation. By utilizing a telescoped hybrid batch-flow process, we achieve superior mass and heat transfer. This minimizes thermal degradation and allows for an integrated continuous workup, bypassing the need for yield-destroying column chromatography[1].

-

Flow Setup: Prime a continuous flow reactor (PFA tubing, 1.0 mm ID) with a solvent stream of diethylene glycol.

-

Hydrazone Formation (Batch): React this compound with hydrazine hydrate (1.5 eq) in ethanol at 80°C for 2 hours to form the intermediate hydrazone.

-

Continuous Reduction (Flow): Pump the hydrazone mixture and a stream of KOH (3.0 eq in diethylene glycol) into a T-mixer. Route the combined stream through a heated reactor coil maintained at 190°C with a residence time of 15 minutes.

-